molecular formula C18H18N2OS B2528470 N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 477569-47-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No.: B2528470
CAS No.: 477569-47-4
M. Wt: 310.42
InChI Key: DJUCLWVRIKATPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]pentanamide is a synthetic compound characterized by a benzothiazole core fused to a phenyl ring at the 2-position, with a pentanamide side chain attached via the phenyl nitrogen (Figure 1). The pentanamide moiety in this compound likely enhances lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUCLWVRIKATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[2-(1,3-Benzothiazol-2-yl)phenyl]pentanamide and Analogs

Compound Name Benzothiazole Substituents Pendant Group Amide Chain Reference
This compound None Phenyl at 2-position Pentanamide
N-(6-Fluoro-1,3-benzothiazol-2-yl)pentanamide 6-Fluoro None Pentanamide
N-(1,3-Benzothiazol-2-yl)-3-methyl-2-[N-(4-nitrobenzenesulfonyl)pentanamide] None 4-Nitrobenzenesulfonyl, methyl Modified pentanamide
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(phenylsulfonyl)pentanamide 6-Ethoxy Phenylsulfonyl, thioether linkage Pentanamide
N4-Valeroylsulfathiazole (Compound 23) None 2-Thiazolylamino-sulfonylphenyl Pentanamide

Key Observations :

  • Substituent Effects : Fluorination (e.g., 6-fluoro in ) may enhance metabolic stability, while ethoxy or nitro groups (e.g., ) could alter electronic properties and binding affinity.
  • Pendant Groups : Sulfonamide-containing analogs (e.g., ) often exhibit enhanced solubility and target engagement in antimicrobial contexts.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) IR Peaks (cm⁻¹, CONH/SO₂NH) Yield (%) Molecular Formula Reference
This compound Not reported Not reported Not reported C₁₈H₁₈N₂OS
N-(6-Fluoro-1,3-benzothiazol-2-yl)pentanamide Not reported Not reported Not reported C₁₂H₁₃FN₂OS
Compound 23 (N4-Valeroylsulfathiazole) 220–221 3346 (NH), 1667 (CO) 96 C₁₆H₁₈N₄O₃S₂
Compound 17e (Benzothiazole-pentanamide analog) 158.30–158.90 3391 (NH), 1640 (C=O) 99.87 C₂₇H₂₄N₄O₅S₂

Key Observations :

  • Melting Points : Sulfonamide-containing analogs (e.g., Compound 23 ) exhibit higher melting points (>200°C) due to hydrogen bonding and crystallinity.
  • IR Signatures : The presence of CONH (1640–1693 cm⁻¹) and SO₂NH (1141–1164 cm⁻¹) groups is consistent across amide- and sulfonamide-containing analogs .

Pharmacological Potential

While direct data for this compound are lacking, insights can be drawn from analogs:

  • Antimicrobial Activity : N4-Valeroylsulfathiazole (Compound 23 ) and benzothiazole-pentanamide hybrids (e.g., ) show efficacy against bacterial and fungal pathogens, likely via sulfonamide-mediated folate pathway inhibition.
  • Enzyme Inhibition : Fluorinated benzothiazoles (e.g., ) are explored as kinase inhibitors, while nitro-substituted derivatives (e.g., ) may target nitroreductase-expressing pathogens.
  • Anticancer Potential: Benzimidazole-pentanamide hybrids () demonstrate cytotoxic effects, suggesting structural motifs shared with the target compound could be optimized for oncology .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety attached to a phenyl group and a pentanamide chain. This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6–7 mM
Escherichia coli5.4–7.1 mM
Candida albicansHigh antifungal activity
Pseudomonas aeruginosaNot active

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests its potential use in treating infections caused by these pathogens. The observed antifungal activity against Candida albicans further supports its broad-spectrum antimicrobial potential.

Enzyme Inhibition

This compound has been investigated as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation.

Table 2: Inhibition Potency of this compound

EnzymeIC50 (nM)Reference
Fatty Acid Amide Hydrolase (FAAH)9.6
Soluble Epoxide Hydrolase (sEH)7

The dual inhibition of sEH and FAAH indicates that this compound could be effective in managing pain without the side effects commonly associated with traditional analgesics.

Case Studies

In vivo studies have demonstrated that this compound can alleviate acute inflammatory pain in animal models. These studies reveal that the compound does not depress voluntary locomotor behavior in rats, suggesting a favorable safety profile compared to existing pain management therapies like opioids .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole and phenyl groups can enhance the compound's biological activity. For instance, the introduction of trifluoromethyl groups has been shown to improve metabolic stability while maintaining inhibition potency against targeted enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.